Methyl 3-amino-6-chloro-2-methylbenzoate
Description
Methyl 3-amino-6-chloro-2-methylbenzoate is a substituted benzoate ester featuring a chlorine atom at the 6-position, an amino group at the 3-position, and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C${10}$H${11}$ClNO$_2$, with a molecular weight of 212.65 g/mol (calculated). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of sulfonylurea herbicides and heterocyclic drug candidates . Its structural uniqueness—combining electron-withdrawing (chlorine) and electron-donating (amino) groups—enhances reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
methyl 3-amino-6-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYPRMUAAUEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355390-11-3 | |
| Record name | methyl 3-amino-6-chloro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-6-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-6-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products may include derivatives with different substituents replacing the amino or chlorine groups.
Oxidation: Oxidized products may include carboxylic acids or other oxygenated derivatives.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: The major product is 3-amino-6-chloro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-amino-6-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-amino-6-chloro-2-methylbenzoate with analogs differing in substituent positions, halogen type, or ester groups. Key properties and applications are highlighted based on experimental and synthetic data.
Substituent Position and Halogen Variation
Key Findings :
- Halogen Influence : Brominated analogs (e.g., 6-Br) exhibit higher molecular weights and enhanced reactivity in palladium-catalyzed reactions compared to chlorinated derivatives .
- Substituent Position: Shifting the methyl group from 2- to 4-position (as in Methyl 3-amino-5-chloro-4-methylbenzoate) reduces steric hindrance, favoring cyclization reactions to form heterocycles like oxazoloquinolines .
- Ester Group: Ethyl esters (e.g., Ethyl 2-amino-6-chloro-3-methylbenzoate) demonstrate improved lipophilicity, making them preferable in drug delivery systems .
Functional Group Modifications
Key Findings :
- Methoxy Substitution: Methoxy groups (e.g., in Methyl 6-amino-2-bromo-3-methoxybenzoate) enhance electron density, facilitating electrophilic aromatic substitution .
- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 3-chloro-6-methoxy-2-methylbenzoic acid) are less volatile and more stable under acidic conditions, favoring use in bulk pharmaceutical synthesis .
Biological Activity
Methyl 3-amino-6-chloro-2-methylbenzoate is a compound of significant interest in biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 201.63 g/mol. The compound features an amino group, a chlorine atom, and a methyl group attached to a benzoate ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and chlorine groups allows for:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.
- Electrostatic Interactions: The chlorine atom can participate in electrostatic interactions, modulating the activity of biological macromolecules.
- Reactivity: As an ester, it may undergo hydrolysis, influencing its bioavailability and metabolic stability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins in cellular models. This activity could make it a potential candidate for developing anti-inflammatory therapeutics.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Its structural features allow it to interact with cancer cell signaling pathways, potentially leading to apoptosis or inhibition of cell proliferation. Specific studies have focused on its effects on tumor cell lines, demonstrating promising results in reducing cell viability.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-2-methylbenzoate | Lacks chlorine; less reactive | Lower antimicrobial activity |
| Methyl 3-amino-6-chlorobenzoate | Lacks methyl group; altered solubility | Variable antibacterial effects |
| Methyl 3-chloro-2-methylbenzoate | Lacks amino group; reduced bioactivity | Minimal biological activity |
The uniqueness of this compound lies in the combination of both amino and chlorine substituents on the benzoate ring, which enhances its potential biological activities compared to similar compounds.
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models. The findings revealed a marked decrease in inflammatory markers, supporting its use in developing new anti-inflammatory drugs .
- Cancer Cell Line Evaluation : A recent study assessed the impact of this compound on human cancer cell lines. Results showed that treatment led to apoptosis in several cancer types, indicating its potential role as an anticancer therapeutic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
